3-(5-Amino-1-pyrazolyl)-1-propanol
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Overview
Description
3-(5-Amino-1-pyrazolyl)-1-propanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both amino and hydroxypropyl groups in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1-pyrazolyl)-1-propanol can be achieved through several methods. One common approach involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often carried out under mild conditions . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can be catalyzed by iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-1-pyrazolyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-(5-Amino-1-pyrazolyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1-pyrazolyl)-1-propanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 1-(2-Aminopropyl)-3,5-diphenyl-1H-pyrazole
Uniqueness
3-(5-Amino-1-pyrazolyl)-1-propanol is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for the formation of a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
3-(5-aminopyrazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDKZMGXDXIQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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